molecular formula C20H14Cl3N3O3S B2762067 1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899782-05-9

1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2762067
CAS RN: 899782-05-9
M. Wt: 482.76
InChI Key: ICMDVQNJUUAJDG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C20H14Cl3N3O3S and its molecular weight is 482.76. The purity is usually 95%.
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Scientific Research Applications

Enantiodivergent Synthesis

  • Application : This compound is utilized in the synthesis of bis-spiropyrrolidines through a sequence of interrupted and completed cycloadditions, demonstrating its relevance in the creation of complex molecular architectures useful in medicinal chemistry (Conde et al., 2015).

Dye Synthesis for Textile Fibers

  • Application : It's involved in the synthesis of reactive dyes, particularly quinazolinone-based dyes, suitable for coloring silk, wool, and cotton fibers, indicating its significance in textile chemistry (Patel & Patel, 2011).

Antibacterial and Antifungal Applications

  • Application : This compound plays a role in synthesizing novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones, which exhibit significant antibacterial and antifungal activities (Rajanarendar et al., 2010).

Multicomponent Chemical Reactions

  • Application : It's employed in multi-component chemical reactions, specifically in the synthesis of 1,7-diazaspiro[4,4]nonane-2,4-dione derivatives, highlighting its utility in chemical synthesis involving high atom economy (Soleimani et al., 2013).

Heterocyclic Dye Synthesis

  • Application : The compound is part of the synthesis of heterocyclic azo dyes, used for structural and spectral characterization in the field of dye and pigment chemistry (Yen & Wang, 2004).

Cycloaddition Reactions

  • Application : It's significant in 1,3-dipolar cycloaddition reactions to synthesize complex structures like dihydrobenzo[f]quinazoline and pyrimidine, showcasing its role in synthetic organic chemistry (TsugeOtohiko & WatanabeHiroyuki, 1979).

Spectroscopy and Structural Analysis

  • Application : This compound is used in spectroscopic analysis and molecular structure determination, particularly in FT-IR studies and hyperpolarizability analysis, indicating its importance in physical chemistry and material science (Chidan Kumar et al., 2014).

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3O3S/c21-12-4-5-13(15(23)10-12)17-19(30)25(20(24-17)7-1-2-8-20)18(27)11-3-6-14(22)16(9-11)26(28)29/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMDVQNJUUAJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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